molecular formula C15H16N2O2 B13893394 6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one

6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one

Cat. No.: B13893394
M. Wt: 256.30 g/mol
InChI Key: ALWGKZCCZBCNAT-UHFFFAOYSA-N
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Description

6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one is a heterocyclic compound that belongs to the pyrrolopyrrole family This compound is characterized by a fused bicyclic structure containing a pyrrole ring and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrrole derivative with a benzyloxyethyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one is unique due to its fused bicyclic structure and the presence of a benzyloxyethyl group.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-(2-phenylmethoxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-b]pyrrol-4-one

InChI

InChI=1S/C15H16N2O2/c18-15-12-6-8-16-14(12)13(17-15)7-9-19-10-11-4-2-1-3-5-11/h1-6,8,13,16H,7,9-10H2,(H,17,18)

InChI Key

ALWGKZCCZBCNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2C3=C(C=CN3)C(=O)N2

Origin of Product

United States

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